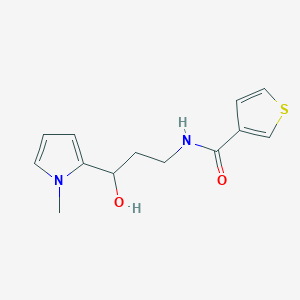

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide

Description

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide is a synthetic organic compound featuring a thiophene-carboxamide backbone substituted with a hydroxypropyl group containing a 1-methylpyrrole moiety. The hydroxy and pyrrole groups may enhance solubility and binding affinity to biological targets, though specific data on its applications or mechanisms remain unspecified in the provided evidence.

Properties

IUPAC Name |

N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-15-7-2-3-11(15)12(16)4-6-14-13(17)10-5-8-18-9-10/h2-3,5,7-9,12,16H,4,6H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFGBKIVPERUBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CCNC(=O)C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)amine under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Formation of N-(3-oxo-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide.

Reduction: Formation of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-amine.

Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups can form hydrogen bonds with active sites, while the thiophene and pyrrole rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiophene-Based Amides

(E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B, EP)

- Structural Similarities: Shares a thiophene ring and an amide functional group. The presence of a methylamino-propyl chain may influence solubility and metabolic stability.

- Key Differences : The target compound has a hydroxylated propyl linker with a 1-methylpyrrole substituent, whereas Impurity B features an α,β-unsaturated (E)-enamide group linked to thiophen-2-yl. This unsaturated bond in Impurity B could alter reactivity or bioavailability .

- In contrast, the hydroxy-pyrrole group in the target compound could enhance hydrogen-bonding interactions.

Pyrantel Embonate

Carboxamide Derivatives in Medicinal Chemistry

5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide

- Structural Parallels : Both compounds contain carboxamide groups and aromatic heterocycles (thiophene vs. furopyridine). The fluorinated substituents in this analog may improve metabolic stability and target selectivity.

- Divergences : The furopyridine core and fluorophenyl groups introduce distinct electronic and steric properties compared to the target compound’s simpler thiophene-pyrrole system. Such differences could lead to varied pharmacokinetic profiles .

Comparative Data Table

| Property | Target Compound | (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide | Pyrantel Embonate |

|---|---|---|---|

| Core Structure | Thiophene-3-carboxamide | Thiophen-2-yl enamide | Tetrahydropyrimidine-thiophene |

| Key Substituents | 3-hydroxy-3-(1-methylpyrrol-2-yl)propyl | Methylamino-propyl, α,β-unsaturated enamide | Embonate salt, pyrimidine ring |

| Functional Groups | Hydroxyl, pyrrole, carboxamide | Enamide, methylamine | Thiophene, tetrahydropyrimidine |

| Potential Applications | Undefined (structural analogs suggest kinase inhibition) | Pharmaceutical impurity | Anthelmintic |

Research Findings and Gaps

- Synthetic Challenges: The hydroxy-pyrrole-propyl group in the target compound may complicate synthesis due to stereochemical control during hydroxylation and pyrrole incorporation. No specific protocols are detailed in the evidence .

- Biological Data : While thiophene-carboxamides are often explored for kinase inhibition (e.g., JAK or EGFR inhibitors), the provided materials lack explicit data on the target compound’s activity, toxicity, or selectivity .

- Quality Standards : ISO/IEC 17025 and ISO 9001 certifications ensure analytical reliability for reference standards like Pyrantel Embonate, but analogous quality data for the target compound are absent .

Biological Activity

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its structural features which include a pyrrole ring, a thiophene moiety, and a carboxamide functional group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features:

- A pyrrole ring , known for its role in various biological activities.

- A thiophene group , which contributes to the compound's electronic properties.

- A carboxamide functional group , enhancing solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrole and thiophene compounds exhibit significant antimicrobial properties. For instance, pyrrole-based compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the thiophene group in this compound may enhance its antimicrobial efficacy through synergistic effects.

Anticancer Activity

Pyrrole derivatives have also been studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain pyrrole-based compounds have been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . The specific mechanisms may involve the inhibition of key enzymes or receptors involved in tumor growth.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could potentially modulate receptors related to neurotransmission or inflammation, given the presence of the pyrrole structure.

- Oxidative Stress Induction : Some studies suggest that thiophene-containing compounds can induce oxidative stress in target cells, leading to cell death .

Case Studies and Research Findings

A selection of relevant studies highlights the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.